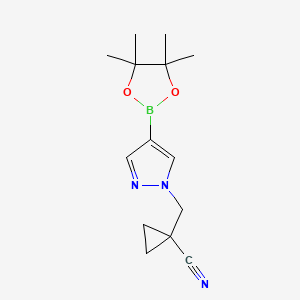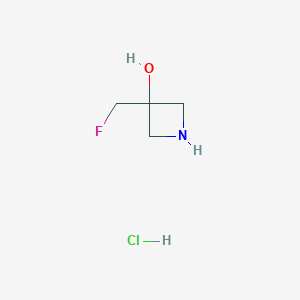
6-(4-hydroxyphenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Hydroxyphenyl)piperidin-2-one is an organic compound characterized by a piperidinone ring substituted with a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-hydroxyphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 4-hydroxybenzaldehyde with piperidine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the piperidinone ring.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the condensation and cyclization reactions occur.
Automated Purification: The product is automatically separated and purified using industrial-scale chromatography systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of 4-hydroxyquinone derivatives.
Reduction: Formation of 4-hydroxyphenylpiperidine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Used in the study of receptor-ligand interactions due to its structural similarity to neurotransmitters.
Medicine:
Drug Development: Serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Antioxidant Properties: Exhibits antioxidant activity, making it a candidate for therapeutic applications in oxidative stress-related diseases.
Industry:
Polymer Additives: Used as an additive in the production of high-performance polymers.
Coatings: Incorporated into coatings to improve durability and resistance to environmental degradation.
Mecanismo De Acción
The mechanism of action of 6-(4-hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
4-Hydroxyphenylpiperidine: Lacks the carbonyl group, resulting in different chemical reactivity and biological activity.
4-Hydroxyphenylpiperidin-4-one: Similar structure but with the carbonyl group at a different position, leading to distinct properties.
Uniqueness: 6-(4-Hydroxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1894476-63-1 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




